molecular formula C15H20N2O3 B112783 Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate CAS No. 56487-30-0

Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate

Cat. No.: B112783
CAS No.: 56487-30-0
M. Wt: 276.33 g/mol
InChI Key: AMAMXHDDAKIOLG-UHFFFAOYSA-N
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Description

Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]carbamate is a synthetic organic compound with the molecular formula C15H20N2O3 It is known for its unique structure, which includes a benzyl group, a pyrrolidine ring, and a carbamate functional group

Scientific Research Applications

Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate is primarily used as a reagent in the synthesis of Actinonin . Actinonin is an anti-cancer agent that acts as a bioactive peptide and antibiotic . The primary targets of this compound are aminopeptidase M and leucine aminopeptidase , which are enzymes involved in protein degradation and play a crucial role in cellular functions.

Mode of Action

The compound interacts with its targets, aminopeptidase M and leucine aminopeptidase, by inhibiting their activity . This inhibition disrupts the normal protein degradation process, leading to an accumulation of certain proteins that can induce cell death in cancer cells.

Biochemical Pathways

The affected biochemical pathway is the protein degradation pathway. By inhibiting aminopeptidase M and leucine aminopeptidase, the compound disrupts the normal functioning of this pathway . The downstream effects include the accumulation of certain proteins and induction of cell death in cancer cells.

Result of Action

The molecular and cellular effects of the compound’s action include the disruption of normal protein degradation, accumulation of certain proteins, and induction of cell death in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with DL-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]carbamate
  • Benzyl N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]carbamate
  • Benzyl N-[1-oxo-1-(morpholin-1-yl)propan-2-yl]carbamate

Uniqueness

Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]carbamate is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from similar compounds with different ring systems.

Properties

IUPAC Name

benzyl N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-12(14(18)17-9-5-6-10-17)16-15(19)20-11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAMXHDDAKIOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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